molecular formula C2H4N4 B094729 Amitrole CAS No. 155-25-9

Amitrole

Cat. No.: B094729
CAS No.: 155-25-9
M. Wt: 84.08 g/mol
InChI Key: KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Description

Amitrole (3-amino-1,2,4-triazole) is a synthetic triazole herbicide with the molecular formula C₂H₄N₄ and a molecular weight of 84.08 g/mol . It is primarily used to control weeds in agricultural settings, including orchards, vineyards, and non-crop areas . This compound inhibits carotenoid biosynthesis, leading to chlorophyll degradation and plant death . However, its use has been banned in the European Union due to risks of reproductive toxicity, organ toxicity (repeated exposure), and chronic aquatic toxicity . The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen (possibly carcinogenic to humans) based on evidence of thyroid, liver, and pituitary tumors in animal studies .

Scientific Research Applications

Introduction to Amitrole

This compound is a systemic herbicide primarily used for controlling weeds in various agricultural settings. Its chemical structure allows it to inhibit the enzyme that catalyzes the conversion of thyroxine to triiodothyronine, leading to significant effects on thyroid function. The compound has garnered attention for its potential carcinogenic properties, particularly in rodent studies that have shown an association with liver and thyroid tumors.

Agricultural Use

This compound is predominantly utilized in agriculture for its herbicidal properties. It is effective against a wide range of broadleaf weeds and is often applied in:

  • Cereal Crops : To manage weed populations without harming the crop.
  • Orchards and Vineyards : For selective weed control.
  • Non-crop Areas : Such as roadsides and railways, where it helps maintain clear zones.

Environmental Studies

Research has investigated the environmental impact of this compound, particularly its degradation in soil and water systems. This compound can act as a nitrogen source for certain bacteria, which may influence microbial communities in treated areas. Studies have shown that microbial degradation is a significant pathway for this compound breakdown, suggesting its potential for bioremediation applications in contaminated sites .

Toxicological Research

This compound has been extensively studied for its toxicological effects, particularly concerning its carcinogenic potential. Key findings include:

  • Carcinogenicity : this compound has been classified as possibly carcinogenic to humans based on studies showing thyroid and liver tumors in rodents . For instance, a study reported a 100% incidence of liver tumors in mice fed diets containing high concentrations of this compound .
  • Mechanism of Action : Research indicates that this compound can induce follicular cell hyperplasia in the thyroid gland, leading to alterations in hormone levels and potential tumorigenesis .

Case Study 1: Thyroid Tumors in Rodents

In a long-term study involving NMRI mice fed varying concentrations of this compound, significant incidences of hyperplastic nodules and neoplastic lesions were observed, particularly at higher doses (100 mg/kg), indicating a dose-dependent relationship with tumor development .

Case Study 2: Liver Tumor Formation

Another study demonstrated that groups of rats exposed to this compound showed increased incidences of thyroid follicular-cell adenomas, with malignant tumors also noted at higher dietary concentrations .

Regulatory Insights

The use of this compound is subject to regulatory scrutiny due to its potential health risks. Various organizations, including the Food and Agriculture Organization (FAO) and the International Agency for Research on Cancer (IARC), have evaluated its safety profile and established guidelines for its application to minimize exposure risks to humans and the environment .

Table 1: Summary of this compound's Effects in Animal Studies

Study TypeSpeciesDose (mg/kg)Observed Effects
Long-term FeedingNMRI Mice100100% incidence of liver tumors
Long-term FeedingWistar Rats10-100Increased thyroid tumors
Dermal ApplicationC3H Mice0.1 or 10No skin tumors observed
Subcutaneous InjectionWhite Rats125Liver and thyroid tumors
Perinatal ExposureB6C3F1 Mice500Hepatocellular adenomas and carcinomas

Table 2: Environmental Impact of this compound

ParameterFindings
Microbial DegradationMajor route for breakdown
Nitrogen SourceUtilized by certain bacteria
Soil ResidueVaries based on application method

Comparison with Similar Compounds

Table 1: Key Properties of Amitrole

Property Value/Classification Source
CAS Number 61-82-5
Molecular Formula C₂H₄N₄
Toxicity (REACH) Reproductive (Cat. 2), Organ Toxicity (Cat. 2), Chronic Aquatic Toxicity (Cat. 2)
Regulatory Status (EU) Banned as a pesticide
IARC Classification Group 2B (Possible Human Carcinogen)

Comparison with Similar Compounds

This compound is compared here with calcium 2-hydroxy-4-(methylthio) butyrate (CHMTB), a methionine (MET) analog, based on their roles in modulating Monascus pigments (MPs) biosynthesis in M. purpureus RP2 . While structurally distinct, both compounds serve as amino acid analogs with contrasting biological effects.

Structural and Functional Differences

  • This compound: A histidine (HIS) analog (3-amino-1,2,4-triazole) with a triazole ring and amino group .
  • CHMTB : A methionine analog containing a methylthio group and hydroxybutyrate moiety .

Table 2: Comparative Effects of this compound and CHMTB in M. purpureus RP2

Parameter This compound (HIS Analog) CHMTB (MET Analog)
MPs Yield (with amino acid) Enhances synergistically with HIS Inhibits like MET
MPs Yield (alone) Increases over time (delayed curve) Reduces
Fungal Biomass Inhibits growth No significant effect
Dominant Effect Promotes pigment synthesis Suppresses pigment synthesis

Toxicity and Regulatory Status

  • This compound: Banned in the EU due to reproductive and environmental risks; classified as a Group 2B carcinogen .

Research Findings and Implications

  • Mechanistic Insights: this compound’s triazole structure allows it to interfere with enzymatic pathways in both plants and fungi, such as histidine-dependent processes in M. purpureus . Its adsorption behavior on soil, studied via DFT methods, shows reactive sites at the amino group and triazole ring, influencing environmental persistence .
  • Contrast with CHMTB : While CHMTB mimics MET’s metabolic inhibition, this compound’s dual role—enhancing MPs in synergy with HIS while suppressing growth alone—highlights its complex bioactivity .

Biological Activity

Amitrole, a herbicide primarily used for weed control, has been extensively studied for its biological activity, particularly concerning its carcinogenic potential and effects on thyroid function. This article provides a detailed examination of this compound's biological activity, supported by various research findings and case studies.

Overview of this compound

This compound (chemical name: 3-amino-1,2,4-triazole) is known for its ability to inhibit the enzyme involved in the synthesis of thyroxine (T4) in the thyroid gland. Due to its mechanism of action, this compound has been associated with endocrine disruption and is classified as possibly carcinogenic to humans.

Research indicates that this compound primarily affects thyroid function by inhibiting iodine uptake, leading to thyroid hyperplasia and potential tumorigenesis. Studies have shown that exposure to this compound results in significant alterations in thyroid hormone levels and cellular proliferation in both animal models and human cell cultures.

Key Findings:

  • This compound administration leads to reduced levels of triiodothyronine (T3) and thyroxine (T4) in rats, with concurrent increases in mitotic indices and S-phase cell frequencies, indicating follicular cell hyperplasia .
  • In vitro studies revealed that this compound does not induce DNA fragmentation in human thyroid follicular cells, suggesting that its carcinogenic effects may not stem from direct DNA damage but rather from hormonal disruption .

Animal Studies

Several studies have highlighted the carcinogenic potential of this compound through animal testing. The following table summarizes key findings from various studies:

StudyOrganismDosageDurationKey Findings
Bagdon et al. (1965)Rats1000 mg/kg42 daysIncreased thyroid weight; no effect on body weight or food consumption.
Tsuda et al. (1973)Rats0.04% in drinking water3 daysInduced goiter formation.
Iatropoulos et al. (1996)Rats & Mice0, 1, 10, 100, 1000 mg/kg dietUp to 21 daysThyroid follicular cell hyperplasia observed at doses ≥10 mg/kg; liver weights decreased but increased BrdU labeling indices.
Vesselinovitch (1983)Mice500 mg/kg diet90 weeksSignificant increase in hepatocellular adenomas and carcinomas.

Human Exposure Studies

A preliminary study involving Swedish railway workers exposed to this compound suggested a possible link between exposure and lung cancer, although this finding requires further investigation for conclusive evidence .

Toxicological Profile

This compound's toxicological profile indicates that it has a high rate of excretion unchanged through urine—more than 86% of administered doses—and exhibits a slow degradation rate under anaerobic conditions . The compound's half-life varies based on the route of administration, with shorter elimination times observed following intravenous dosing compared to oral administration.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies showing increased incidences of thyroid tumors . The mechanism appears to involve both intrathyroidal and extrathyroidal actions leading to cellular proliferation.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Amitrole in environmental samples, and how should they be validated?

this compound (CAS 61-82-5) is commonly detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection. Validation requires calibration curves with certified reference materials, spike-and-recovery tests in matrices like soil or water, and determination of limits of detection (LOD) and quantification (LOQ). For instance, HPLC-UV methods report LODs of 0.05 µg/L in water, while LC-MS/MS improves sensitivity to 0.01 µg/L . Cross-validation with gas chromatography (GC) is recommended to address matrix interference .

Q. What are the primary mechanisms of this compound toxicity in non-target organisms, and how are these studied in vitro?

this compound inhibits histidine biosynthesis in plants and disrupts thyroid function in mammals by interfering with thyroperoxidase. In vitro models use rat thyroid FRTL-5 cells to measure iodine uptake inhibition (IC₅₀ ≈ 10 µM) or zebrafish embryos to assess developmental toxicity (LC₅₀ ≈ 15 mg/L). Dose-response curves should account for exposure duration and metabolic activation .

Advanced Research Questions

Q. How can experimental designs control for confounding variables when assessing this compound’s environmental persistence across soil types?

Controlled mesocosm studies should isolate variables like soil pH, organic matter content, and microbial activity. For example, a factorial design with three soil types (sandy, loamy, clay) and two moisture regimes (arid vs. humid) can quantify degradation half-lives (t₁/₂). Use ANOVA to identify interactions, and report confidence intervals (e.g., t₁/₂ = 30–45 days in loamy soil at pH 6.5) .

Q. How should researchers resolve contradictions in reported biodegradation rates of this compound in aquatic systems?

Discrepancies in degradation rates (e.g., 5–60 days in freshwater) may arise from methodological differences in microbial inoculum sources or oxygen availability. Meta-analyses should standardize data by normalizing to common metrics (e.g., half-life at 20°C) and apply random-effects models to account for study heterogeneity. Replication under OECD 308 guidelines is critical .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in chronic toxicity studies?

Non-linear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response relationships. For subchronic exposures, Kaplan-Meier survival analysis with Cox proportional hazards models can address time-to-event data. Report p-values with multiplicity corrections (Bonferroni) and effect sizes (e.g., hazard ratios) .

Q. Methodological Frameworks

Q. How can the PICO framework structure a study on this compound’s phytoremediation potential?

  • Population : Contaminated agricultural soils.
  • Intervention : Application of hyperaccumulator plants (e.g., Brassica juncea).
  • Comparison : Unplanted control plots.
  • Outcome : Reduction in soil this compound concentration (mg/kg) over 12 weeks.
  • Time : 90-day growing season.
    This design aligns with FINER criteria (Feasible, Novel, Ethical) and supports RCTs with stratified randomization .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Use IUPAC nomenclature for derivatives (e.g., 3-amino-1,2,4-triazole).
  • Characterize compounds via ¹H/¹³C NMR, HRMS, and X-ray crystallography.
  • Report synthetic yields, purity (HPLC ≥98%), and spectroscopic data in supplementary materials.
  • Adhere to OECD 423 guidelines for acute oral toxicity screening .

Q. Data Presentation and Ethics

Q. How should raw data from this compound bioaccumulation studies be archived and shared?

  • Deposit raw chromatograms, spectral data, and toxicity endpoints in repositories like Zenodo or Figshare.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Include metainstrument parameters (e.g., HPLC column: C18, 5 µm), sampling dates, and QA/QC protocols .

Q. What ethical considerations apply to field studies involving this compound application near human habitats?

  • Obtain institutional review board (IRB) approval for ecological risk assessments.
  • Monitor airborne drift using passive samplers and report results to local communities.
  • Follow WHO guidelines for herbicide exposure limits (TLV-TWA: 0.2 mg/m³) .

Tables

Analytical Method Matrix LOD (µg/L) LOQ (µg/L) Reference
HPLC-UVWater0.050.15
LC-MS/MSSoil0.010.03
GC-ECDPlant0.100.30
Toxicity Model Endpoint Value Reference
Rat thyroid cellsIC₅₀ (Iodine uptake)10 µM
Zebrafish embryoLC₅₀ (96h)15 mg/L

Notes

  • Avoid non-peer-reviewed sources (e.g., ).
  • Cite experimental details per Medicinal Chemistry Research guidelines .
  • For unresolved questions, propose iterative experiments (e.g., long-term soil column studies) .

Properties

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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Record name 3-amino-1,2,4-triazole
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DSSTOX Substance ID

DTXSID0020076
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Mechanism of Action

Amitrole inhibits peroxidase activity in liver & thyroids, & mode of action in producing thyroid tumors appears to be related to goitrogenic effect of amitrole with resultant increased TSH (thyroid-stimulating hormone) ... ., This study demonstrated that the compound 3-amino-1,2,4-triazole is a strong inhibitor of erythrocyte glutathione peroxidase activity. Moreover, 3-amino-1,2,4-triazole inhibits arachidonic-induced malondialdehyde formation in platelet-rich plasma and prostacyclin-like activity generation in aorta rings. These results give new lines of evidence on the connection between glutathione peroxidase activity and prostaglandin synthesis in rat platelets and arterial vessel walls., A technique for the cytochemical demonstration of peroxidase activity in unfixed guinea-pig thyroid tissue is described. Both 3-amino-1,2,4-triazole and methimazole inhibited peroxidase activity in the follicle cells (enzyme activity was still seen in the erythrocytes), maximal inhibition occurring at 10 mmol., Interference with histidine metabolism, inhibition of pigment biosynthesis, or both have been the principal candidates for the primary site of action of 3-amino-1,2,4-triazole (amitrole). Arabidopsis thaliana is sensitive to 1,2,4-triazole-3-alanine, a feedback inhibitor of histidine biosynthesis, and this effect is reversed by histidine. The combination of triazolealanine and histidine, however, does not reverse the herbicical effect of amitrole. This indicates that amitrole toxicity is not caused by histidine starvation, nor is it caused by the accumulation of a toxic intermediate of the histidine pathway. Amitrole inhibits root elongation at lower concentrations than it causes pigment bleaching in the leaves. In contrast, fluridone, a known inhibitor of the carotenoid biosynthetic pathway does not block root elongation. Fluridone also inhibits carotenoid accumulation in etiolated seedlings in the dark, but amitrole does not. Last, gabaculine and acifluorfen, but not amitrole, prevent chlorophyll accumulation in greeting etiolated seedlings of Arabidopsis. ..., For more Mechanism of Action (Complete) data for AMITROLE (8 total), please visit the HSDB record page.
Record name AMITROLE
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Color/Form

Transparent to off white crystalline powder

CAS No.

61-82-5, 65312-61-0, 65312-62-1
Record name AMITROLE
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Record name 4H-1,2,4-Triazol-3-amine
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Record name Amitrole [ANSI:BSI:ISO]
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Record name AMITROLE
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Record name AMITROLE
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Record name AMITROLE
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Record name AMITROLE
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Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
Record name AMITROLE
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Record name AMITROLE
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Record name AMITROLE
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Record name AMITROLE
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Record name Amitrole
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Retrosynthesis Analysis

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